molecular formula C17H12ClNO2S B12623699 2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one CAS No. 918107-85-4

2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one

Cat. No.: B12623699
CAS No.: 918107-85-4
M. Wt: 329.8 g/mol
InChI Key: PQKLDKRHNUSOAJ-UHFFFAOYSA-N
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Description

2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications . This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, along with a benzoylphenyl group and a chlorine atom.

Properties

CAS No.

918107-85-4

Molecular Formula

C17H12ClNO2S

Molecular Weight

329.8 g/mol

IUPAC Name

2-[(4-benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3-one

InChI

InChI=1S/C17H12ClNO2S/c18-15-10-16(20)19(22-15)11-12-6-8-14(9-7-12)17(21)13-4-2-1-3-5-13/h1-10H,11H2

InChI Key

PQKLDKRHNUSOAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3C(=O)C=C(S3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one typically involves the reaction of 4-benzoylbenzyl chloride with 5-chloro-1,2-thiazol-3(2H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted thiazole derivatives .

Scientific Research Applications

2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, it can interact with DNA or proteins, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An anticancer agent featuring a thiazole ring

Uniqueness

2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoylphenyl group and the chlorine atom enhances its reactivity and potential therapeutic applications compared to other thiazole derivatives .

Biological Activity

2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one is a synthetic organic compound notable for its thiazole ring and a benzoylphenyl moiety. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 329.8 g/mol. Its structure features a chloro group at the 5-position of the thiazole ring and a benzoylphenyl group at the 2-position, contributing to its unique chemical properties.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The inhibition of these enzymes can lead to reduced synthesis of prostaglandins, thereby alleviating inflammation.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

In terms of anticancer activity, this compound has shown efficacy in inhibiting cancer cell proliferation. It interacts with molecular targets such as DNA and proteins involved in cell cycle regulation. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell survival.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds for comparison:

Compound NameStructural CharacteristicsBiological Activity
5-Chloro-2-methylisothiazol-3(2H)-oneContains a chloro-substituted isothiazole ringAntimicrobial properties
Benzothiazole derivativesSimilar thiazole structureAnticancer activity
ThiazolidinedionesThiazole ring with different substituentsAntidiabetic effects

Compared to these compounds, this compound stands out due to its specific substitution pattern that enhances its biological activities, particularly in anti-inflammatory and anticancer contexts.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, it reduces inflammatory mediators.
  • DNA Interaction : The compound may intercalate into DNA or bind to specific proteins that regulate cell growth and apoptosis.
  • Signal Transduction Modulation : It may influence pathways such as MAPK or PI3K/Akt that are critical for cell survival and proliferation.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anti-inflammatory Study : A study demonstrated that administration of the compound significantly reduced paw edema in animal models induced by carrageenan, indicating potent anti-inflammatory effects.
  • Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, supporting its potential as an antibacterial agent.
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with the compound led to significant reductions in cell viability and increased apoptosis rates compared to untreated controls.

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